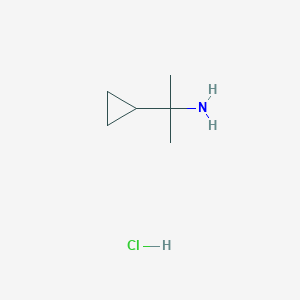
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone, also known as DFTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFTZ belongs to the class of compounds known as thiazepanes, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Applications De Recherche Scientifique
Organic Synthesis and Fluorination
Research in organic synthesis has demonstrated methods for enhancing the photostability and spectroscopic properties of fluorophores through fluorination. The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones involves nucleophilic aromatic substitution reactions. This approach yields precursors to fluorinated analogues of known fluorophores, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Material Science
In material science, the development of crosslinkable fully aromatic poly(aryl ether ketone)s has been reported. These materials exhibit excellent thermal stability and increased glass transition temperatures upon curing. The synthesis involves a novel bisphenol monomer and copolymerization with macrocycles of aryl ether ketone (Yue et al., 2007).
Analytical Chemistry
Analytical methods have been developed for the detection of environmental contaminants, including benzophenones and benzotriazoles, which are used as UV filters and stabilizers. These compounds, known for their estrogenic activity, have been analyzed in sediment and sewage sludge samples using advanced techniques (Zhang et al., 2011).
Propriétés
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-9-8-19(27-11-10-23)15-12-14(21)6-7-16(15)22/h2-7,12,19H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACKWYUCXFZWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)


![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)





![Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2534039.png)

